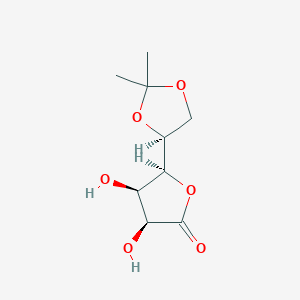

5,6-O-异丙叉基-L-古洛-1,4-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5,6-O-Isopropylidene-L-gulono-1,4-lactone and related derivatives involves multiple steps, starting from simpler sugar molecules or lactones. One efficient method for synthesizing L-gulono-1,4-lactone involves the reduction of D-glucofuranurono-6,3-lactone, derived from D-glucose, and further chemical modifications to introduce the isopropylidene group at specific positions (Crawford, 1981).

Molecular Structure Analysis

The molecular structure of 5,6-O-Isopropylidene-L-gulono-1,4-lactone is characterized by the presence of an isopropylidene group, which is a ketal formed by the reaction of two hydroxyl groups with acetone. This structural modification significantly influences the molecule's reactivity and stability, making it a valuable intermediate for further chemical transformations.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including further functionalization, ring-opening, and polymerization reactions. It serves as a versatile building block for synthesizing new compounds with potential biological or material applications. For example, polyurethanes with lactone groups in the pendants and main chains were synthesized using L-gulonolactone-derived diols, showing the compound's utility in polymer chemistry (Yamanaka & Hashimoto, 2002).

科学研究应用

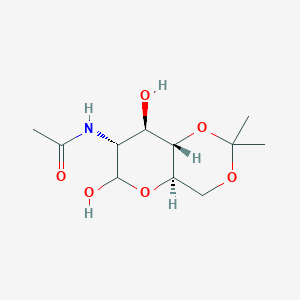

修饰化合物的合成

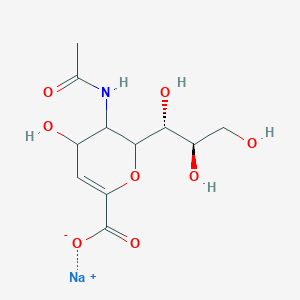

此化合物是合成一系列在2位和3位修饰的化合物的有用起始原料 {svg_1}。这使其成为有机化学中的一种通用试剂。

甘油衍生物

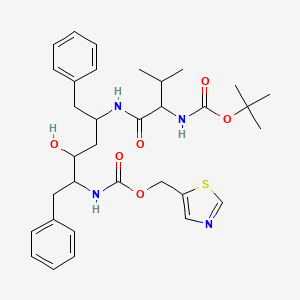

5,6-O-异丙叉基-L-古洛-1,4-内酯是一种甘油衍生物 {svg_2}。甘油衍生物在医药、化妆品、食品和化工等多个领域具有广泛的应用。

细胞毒活性

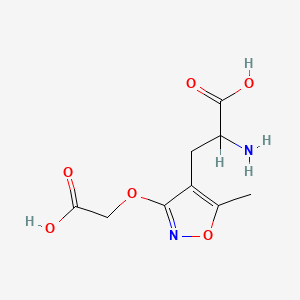

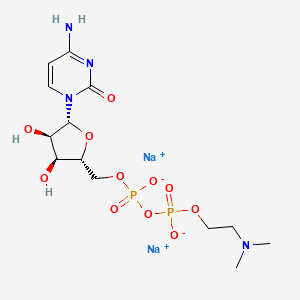

该化合物具有强烈的细胞毒活性 {svg_3}。 它能够抑制癌细胞的生长并在人类细胞系中诱导凋亡 {svg_4}。这使其成为癌症研究和治疗的潜在候选药物。

化学合成

5,6-O-异丙叉基-L-古洛-1,4-内酯是化学合成的试剂 {svg_5}。它可用于合成各种其他化合物。

药物测试

该化合物用于药物测试 {svg_6}。它可用于测试新药的疗效和安全性。

研究与开发

作用机制

Target of Action

It is known to be a valuable compound in the biomedical industry, utilized in the research and development of pharmaceutical drugs targeting various diseases .

Mode of Action

It is a reagent for chemical synthesis , and it’s a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions .

Result of Action

5,6-O-Isopropylidene-L-gulono-1,4-lactone has been reported to have potent cytotoxic activity. It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines .

属性

IUPAC Name |

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPPVKRHGNFKM-BNHYGAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662043 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94697-68-4 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?

A1: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []

Q2: How does the hydrolysis rate of polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone compare to similar compounds?

A2: Research indicates that polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the 5,6-O-Isopropylidene-L-gulono-1,4-lactone-derived monomer contributes to enhanced hydrolytic degradability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)